molecular formula C25H22N2O5S2 B2712809 methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1114658-13-7

methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2712809
CAS No.: 1114658-13-7
M. Wt: 494.58
InChI Key: JTIZCALPXKKTAJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a phenyl group and a carboxylate ester. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

Methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity being considered. For example, many anticancer drugs work by interfering with cell division .

Future Directions

Future research could involve investigating the biological activities of this compound, as well as optimizing its synthesis. Given the wide range of activities exhibited by benzo[e][1,2]thiazine derivatives, this compound could potentially be a valuable addition to the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods often use eco-friendly solvents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzothiazine ring with a phenyl group and a carboxylate ester makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-32-25(29)24-23(17-9-4-3-5-10-17)20-13-6-7-14-21(20)34(30,31)27(24)16-22(28)26-18-11-8-12-19(15-18)33-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIZCALPXKKTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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